

PU141 vs. PU139: A Comparative Analysis of Two Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU141

Cat. No.: B610336

[Get Quote](#)

A detailed comparison of the pan-HAT inhibitor PU139 and the selective CBP/p300 inhibitor **PU141**, focusing on their inhibitory activity, effects on cancer cell growth, and *in vivo* efficacy.

This guide provides a comprehensive comparative analysis of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU139 and **PU141**, for researchers, scientists, and drug development professionals. We will delve into their distinct inhibitory profiles, compare their efficacy in inhibiting cancer cell growth through *in vitro* studies, and examine their anti-tumor activities *in vivo*, presenting supporting experimental data in clearly structured tables and detailed methodologies.

Introduction to PU139 and PU141

PU139 and **PU141** are small molecule inhibitors targeting histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. While both compounds share a common chemical scaffold, they exhibit different selectivity profiles. PU139 acts as a pan-HAT inhibitor, targeting multiple HATs including Gcn5, p300/CBP-associated factor (PCAF), and the highly related CREB-binding protein (CBP) and p300. In contrast, **PU141** demonstrates greater selectivity, primarily targeting the CBP and p300 acetyltransferases.^[1] This difference in target engagement is a key factor influencing their biological activities.

In Vitro Inhibitory Activity

The inhibitory potential of PU139 and **PU141** against various HAT enzymes has been characterized using in vitro assays. PU139 displays broad-spectrum inhibition with IC₅₀ values in the low micromolar range against Gcn5, PCAF, CBP, and p300. The selectivity of **PU141** for CBP and p300 is a distinguishing feature.

Compound	Gcn5 (IC ₅₀)	PCAF (IC ₅₀)	CBP (IC ₅₀)	p300 (IC ₅₀)
PU139	8.39 μM	9.74 μM	2.49 μM	5.35 μM
PU141	> 50 μM	> 50 μM	Not explicitly quantified in cited literature	Not explicitly quantified in cited literature

Data for PU139 sourced from multiple commercial suppliers. Data for **PU141** selectivity is based on Gajer et al., 2015, which states selectivity for CBP/p300 without providing specific IC₅₀ values.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative effects of PU139 and **PU141** have been evaluated against a panel of human cancer cell lines. Both compounds inhibit cell growth across various tumor types, with their potency (GI₅₀ values) varying between cell lines. The data presented below is from a study by Gajer et al. (2015) using a sulforhodamine B (SRB) assay.

Cell Line	Cancer Type	PU139 (GI50)	PU141 (GI50)
A431	Epidermoid Carcinoma	21 μ M	19 μ M
A549	Lung Carcinoma	25 μ M	23 μ M
A2780	Ovarian Carcinoma	19 μ M	18 μ M
HCT116	Colon Carcinoma	20 μ M	18 μ M
HepG2	Hepatocellular Carcinoma	23 μ M	22 μ M
MCF7	Breast Carcinoma	22 μ M	20 μ M
SK-N-SH	Neuroblastoma	18 μ M	17 μ M
SW480	Colon Adenocarcinoma	24 μ M	21 μ M
U-87 MG	Glioblastoma	26 μ M	24 μ M

Data extracted from Gajer et al., *Oncogenesis* (2015).

In Vivo Antitumor Activity in a Neuroblastoma Xenograft Model

A key comparative study by Gajer et al. (2015) investigated the in vivo efficacy of both PU139 and **PU141** in a neuroblastoma xenograft mouse model. In this study, human SK-N-SH neuroblastoma cells were implanted into mice. Both compounds were shown to significantly inhibit tumor growth when administered intraperitoneally. Furthermore, the pan-inhibitor PU139 was found to synergize with the chemotherapeutic drug doxorubicin in vivo.[\[1\]](#)

While specific tumor volume reduction percentages are not detailed in the readily available literature, the study concluded that both inhibitors block the growth of SK-N-SH neuroblastoma xenografts in mice.[\[1\]](#)

Mechanism of Action: Histone Hypoacetylation and Cell Death

Both PU139 and **PU141** exert their anticancer effects by inducing histone hypoacetylation.^[1] By inhibiting HATs, these compounds reduce the acetylation of histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. This ultimately inhibits cell proliferation.

Interestingly, the pan-inhibitor PU139 has been shown to trigger caspase-independent cell death in neuroblastoma cell lines, suggesting a distinct mechanism of inducing cell death compared to many conventional chemotherapeutic agents.^[1]

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the original publications.

In Vitro HAT Inhibition Assay

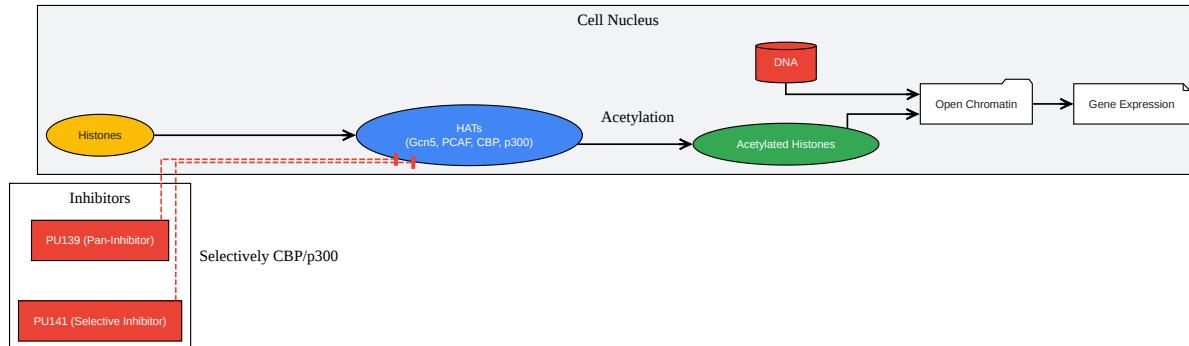
The inhibitory activity of the compounds against different HAT enzymes is typically determined using a biochemical assay. This often involves incubating the recombinant HAT enzyme with a histone peptide substrate and acetyl-CoA in the presence of varying concentrations of the inhibitor. The level of acetylation is then quantified, often using methods like filter-binding assays with radiolabeled acetyl-CoA or ELISA-based techniques with antibodies specific for acetylated lysines.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The GI50 values were determined using the sulforhodamine B (SRB) assay.

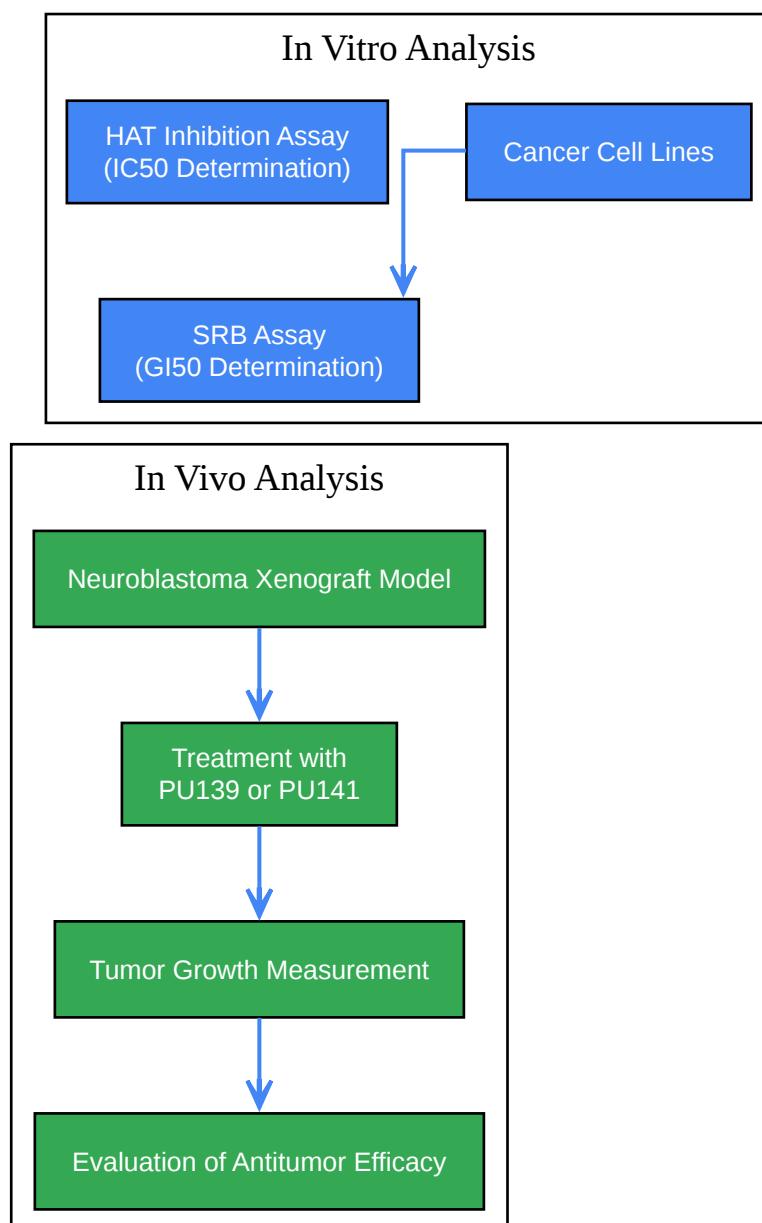
- Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
- Cells are treated with serial dilutions of PU139 or **PU141** for a specified period (e.g., 48-72 hours).
- After treatment, cells are fixed with trichloroacetic acid.

- The fixed cells are stained with the SRB dye, which binds to cellular proteins.
- The unbound dye is washed away, and the protein-bound dye is solubilized.
- The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell density.
- The GI50 value, the concentration at which the inhibitor causes 50% inhibition of cell growth, is calculated from the dose-response curves.


In Vivo Neuroblastoma Xenograft Model

The in vivo antitumor activity was assessed using a xenograft model as described by Gajer et al. (2015).

- Human neuroblastoma cells (SK-N-SH) are subcutaneously injected into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- PU139 or **PU141**, solubilized in a suitable vehicle (e.g., 10% Tween-80 in saline), are administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- At the end of the study, the mice are euthanized, and the tumors are excised for further analysis.
- The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.


Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Mechanism of HAT inhibition by PU139 and **PU141**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing PU139 and **PU141**.

Conclusion

Both PU139 and **PU141** are effective inhibitors of histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. The primary distinction lies in their selectivity, with PU139 acting as a pan-HAT inhibitor and **PU141** showing selectivity for CBP/p300. This difference may have implications for their mechanisms of action and potential therapeutic applications. The

similar GI50 values across a range of cancer cell lines suggest that for these specific lines, the broader inhibition profile of PU139 does not translate to significantly greater potency in vitro. The in vivo data confirms the potential of both compounds as anticancer agents, particularly in neuroblastoma. Further research is warranted to explore the therapeutic potential of these compounds and to understand the nuances of their differing selectivity profiles in various biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PU141 vs. PU139: A Comparative Analysis of Two Histone Acetyltransferase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610336#pu141-vs-pu139-a-comparative-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com